Lumiflavin 5-Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-6-4-8-9(5-7(6)2)17(20)10-11(16(8)3)14-13(19)15-12(10)18/h4-5H,1-3H3,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIJZKAZUNYWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Approaches for Lumiflavin 5 Oxide
Chemical Oxidation of Lumiflavin (B1675435) Precursors
Chemical oxidation is a direct and common method for the synthesis of Lumiflavin 5-Oxide. This process involves the reaction of a lumiflavin substrate with a suitable oxidizing agent under controlled conditions to introduce an oxygen atom at the N5 position of the isoalloxazine ring.
The synthesis of this compound frequently employs strong oxidizing agents. Potassium peroxydisulfate (B1198043) (K₂S₂O₈), also known as potassium persulfate, is a prominent choice for this transformation. atamankimya.comfishersci.nl It is a powerful oxidant used in various organic syntheses, including the oxidation of anilines and phenols. fishersci.nl In solution, the persulfate dianion can dissociate to form highly reactive sulfate (B86663) radicals (SO₄•⁻), which are capable of initiating potent oxidation reactions. calibrechem.com
The general reaction involves treating lumiflavin with potassium peroxydisulfate in a suitable solvent system. This agent is effective for such N-oxidations due to its high redox potential and its ability to function under relatively mild conditions. organic-chemistry.org Its use as an initiator in polymerization and as a bleaching agent in various industries underscores its strong oxidative capacity. atamankimya.comcalibrechem.com
Achieving a high yield and purity of this compound necessitates the careful optimization of several reaction parameters. The systematic tuning of these conditions helps to minimize the formation of byproducts and drive the reaction toward the desired N-oxide. researchgate.netchemspeed.com Key parameters that are typically optimized include temperature, solvent, and reactant stoichiometry.
For instance, conducting the oxidation at room temperature is often preferred to maintain the stability of the product and prevent degradation, thereby ensuring higher purity. The choice of solvent is also critical; aqueous media are commonly used for reactions involving potassium peroxydisulfate. The optimization process may involve screening various solvents and adjusting pH to find the ideal environment for the reaction. researchgate.netuni-regensburg.de Ultimately, enhancing the product yield from initial low percentages to significantly higher outcomes is achievable through iterative cycles of autonomous or systematic experimentation. chemspeed.com
| Parameter | Typical Condition | Reason for Optimization |
|---|---|---|
| Temperature | Room Temperature | Minimizes side reactions and product degradation, enhancing purity. |
| Oxidizing Agent | Potassium Peroxydisulfate | Provides a strong and reliable source of oxidation. atamankimya.comorganic-chemistry.org |
| Solvent | Aqueous Medium | Ensures solubility of persulfate salts and facilitates the reaction. |
| Reactant Ratio | Varied/Optimized | Controls the extent of oxidation and maximizes conversion of the precursor. researchgate.net |
Utilization of Specific Oxidizing Agents (e.g., Potassium Peroxydisulfate)
Photochemical Synthesis Routes of Lumiflavin Derivatives
Photochemical methods offer an alternative pathway for the synthesis and modification of flavin derivatives. These routes leverage the inherent photosensitivity of the flavin chromophore, which can be excited by light to initiate chemical transformations. sci-hub.se
The synthesis of flavin derivatives, including N-oxides, can be achieved through photochemical oxidation. This process begins with the irradiation of a flavin molecule, such as riboflavin (B1680620), with light of a specific wavelength, typically in the UV-visible range (e.g., 365 nm or 445 nm). researchgate.netmdpi.com Upon absorbing a photon, the flavin is promoted to an excited singlet state, which can then convert to a more stable triplet state. sci-hub.se This excited triplet state is a key reactive intermediate that can interact with other molecules, such as molecular oxygen, to generate reactive oxygen species or directly engage in electron transfer processes. sci-hub.semdpi.com The precise control of light intensity, wavelength, and exposure time is critical to maximize the yield of the desired photoproduct while minimizing degradation. researchgate.netresearchgate.net
In photochemical reactions, the choice of solvent is of paramount importance as it can significantly influence the reaction's rate, yield, and product distribution. numberanalytics.com The solvent's properties, such as polarity, viscosity, and its capacity for specific interactions like hydrogen bonding, can stabilize or destabilize reaction intermediates. numberanalytics.comsci-hub.box For example, polar solvents can stabilize charged intermediates that may form during a photo-induced electron transfer process. numberanalytics.com In the context of lumiflavin derivative synthesis, solvents like aqueous methanol (B129727) have been utilized to minimize the occurrence of side reactions. The selection of aromatic versus non-aromatic solvents can also affect the spectral properties and aggregation state of the flavin molecules, thereby influencing their photochemical reactivity. sci-hub.box
| Solvent Property | Effect on Photochemical Reaction | Example |
|---|---|---|
| Polarity | Can stabilize charged or polar intermediates, influencing reaction pathways and rates. numberanalytics.com | The use of a polar solvent can increase reaction yield by stabilizing a key intermediate. numberanalytics.com |
| Viscosity | Affects the rate of diffusion-controlled reactions. Higher viscosity leads to slower diffusion. numberanalytics.com | Can alter the reaction rate and product distribution. |
| Specific Interactions | Hydrogen bonding or π-π stacking can influence reaction outcomes and yields. numberanalytics.com | Aromatic solvents can cause a red shift in the absorption spectrum of flavin-like molecules. sci-hub.box |
Controlled Light Exposure Protocols (e.g., UV-Vis Irradiation)
Considerations for Industrial Scale Production
The industrial-scale production of this compound would likely adapt the established laboratory-scale synthetic routes, whether chemical or photochemical. The transition to a larger scale necessitates stringent quality control measures to ensure the consistency, purity, and stability of the final product. For precursors like riboflavin, industrial production often relies on microbial synthesis using specially selected and metabolically engineered strains of microorganisms such as Ashbya gossypii or Bacillus subtilis. rsc.orgnih.gov This biotechnological approach provides a sustainable and efficient source of the starting material. The subsequent oxidation to this compound would then be performed in large-scale reactors, requiring precise control over all reaction parameters to maintain safety and efficiency.
Advanced Characterization Techniques for Synthetic Products
UV-Vis Spectroscopy for Structural Confirmation and Purity Assessment
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization of flavin derivatives, including this compound. This method measures the absorption of ultraviolet and visible light by the molecule, providing insights into its electronic transitions and confirming the integrity of the isoalloxazine ring system, which is the core chromophore of flavins.
The formation of the N5-oxide in the lumiflavin structure results in a distinct spectroscopic signature that can be readily distinguished from its precursor, lumiflavin. Characterization by UV-Vis spectroscopy is critical for confirming the structural integrity of this compound. The typical UV-Vis spectrum of this compound displays characteristic absorption peaks at approximately 375 nm and 445 nm. These bands are associated with the π→π* transitions within the conjugated isoalloxazine system. The precise position and intensity of these bands are sensitive to the substitution on the flavin ring, and the introduction of an oxygen atom at the N5 position causes a noticeable shift compared to the spectrum of unmodified lumiflavin.
Furthermore, the spectroscopic properties of flavins are influenced by environmental factors such as pH. researchgate.net The protonation state of the molecule can alter the electronic distribution and, consequently, the absorption spectrum. For lumiflavin, different ionization states (cationic, neutral, and anionic) exhibit unique absorption profiles. researchgate.net Therefore, controlling the pH during spectroscopic analysis is essential for obtaining reproducible and accurate data for this compound. Purity can also be assessed by examining the spectrum for the presence of extraneous peaks that would indicate contamination with starting materials or by-products.
Table 1: Characteristic UV-Vis Absorption Maxima for this compound
| Parameter | Value | Reference |
|---|---|---|
| Absorption Maximum (λmax 1) | ~375 nm | |
| Absorption Maximum (λmax 2) | ~445 nm |
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity
High-Resolution Mass Spectrometry (HRMS) is a powerful and essential technique for the definitive confirmation of the molecular identity of newly synthesized compounds. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the elemental composition of a molecule. nih.gov
For this compound, HRMS is used to verify the successful incorporation of an oxygen atom at the N5 position of the lumiflavin core structure. The analysis provides an exact mass of the molecular ion, which can be compared to the theoretically calculated mass for the chemical formula C₁₃H₁₂N₄O₃. This confirmation is a critical step in verifying the outcome of the synthetic procedure.
The identification of flavin-N5-oxides has been successfully confirmed in enzymatic studies using mass spectrometry techniques. researchgate.netfrontiersin.org For instance, analysis of peptide fragments from enzymes known to utilize a flavin-N5-oxide cofactor revealed masses consistent with the presence of this modified flavin. frontiersin.org This underscores the reliability of mass spectrometry in identifying this specific flavin redox state. The high sensitivity of HRMS also allows for the detection of the product even at low concentrations and can be coupled with liquid chromatography (LC-HRMS) to separate the product from a complex reaction mixture before detection. researchgate.net
Table 2: Molecular Identity Data for this compound from HRMS
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₃ | |
| Calculated Exact Mass | 272.0909 g/mol | |
| Method of Confirmation | High-Resolution Mass Spectrometry (HRMS) |
Electronic Structure and Spectroscopic Characterization of Lumiflavin 5 Oxide
Quantum Chemical Methodologies for Electronic Structure Elucidation
A variety of quantum chemical methods are utilized to investigate the electronic structure and spectroscopic properties of lumiflavin (B1675435) and its analogues. researchgate.net These computational approaches provide a framework for understanding excitation energies, electronic transitions, and the influence of the molecular environment.
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) Applications
Density Functional Theory (DFT) is a widely used method for calculating the ground-state properties of flavins, while its extension, Time-Dependent Density Functional Theory (TD-DFT), is employed for investigating excited states. researchgate.netmdpi.com DFT has been successfully used to determine the optimized geometry of lumiflavin derivatives, such as the bent structure of 1,5-dihydrolumiflavin. nih.gov
TD-DFT is instrumental in calculating vertical excitation energies, which helps in the assignment of peaks in the absorption spectra of flavins. scispace.comnih.gov For instance, TD-DFT calculations have been applied to explain the spectral differences between the oxidized and reduced states of lumiflavin. nih.gov The B3LYP functional is a commonly used functional in these calculations. The accuracy of TD-DFT can be influenced by factors such as the choice of functional and the surrounding solvent environment, which can be modeled using approaches like the polarizable continuum model (PCM). scispace.com
Wave Function Based Methods (e.g., Coupled Cluster Method CC2) in Excitation Energy Calculations
For a more accurate description of excited states, wave function-based methods are often employed. researchgate.net The approximate coupled-cluster singles and doubles model (CC2) has proven to be effective for accurately describing the excited states of flavins. researchgate.netresearchgate.net CC2 is utilized to establish the relative order of singlet and triplet excited states and to calculate vertical excitation energies. researchgate.netscispace.com
Studies have shown that methods like CC2 and ADC(2) can provide reliable benchmarks for the excitation energies of lumiflavin. researchgate.net For example, CC2 calculations have been used to identify the molecular orbitals involved in the lowest singlet and triplet transitions of lumiflavin. researchgate.net
Selection and Impact of Basis Sets and Computational Parameters
The choice of basis set is a critical parameter in quantum chemical calculations that significantly impacts the accuracy of the results. umich.edu For flavin systems, it has been observed that basis sets without diffuse functions can lead to incorrect relative frequencies and intensities. researchgate.net The 6-31+G* basis set has been found to be adequate for many flavin calculations, with limited benefit from using larger sets. researchgate.net However, for specific properties like core-dependent phenomena, specialized basis sets are recommended to achieve higher accuracy. arxiv.org
The computational cost of these calculations grows rapidly with the size of the basis set. umich.edu Therefore, a compromise between accuracy and computational expense is often necessary. umich.edu Unrestricted DFT is sometimes used to describe the electronic structure, often in conjunction with an auxiliary planewave basis to expand the electron density. uva.nl
Analysis of Excitation Energies and Electronic Transitions
The analysis of excitation energies and the nature of electronic transitions provides fundamental insights into the photochemistry of Lumiflavin 5-Oxide.
Characterization of Singlet and Triplet Excited States
The photochemical behavior of flavins is governed by the properties of their singlet and triplet excited states. rsc.org Computational methods are used to calculate the excitation energies for numerous singlet and triplet states. researchgate.net The relative ordering of these states is crucial, as non-radiative decay from a singlet to a triplet state can occur via intersystem crossing. scispace.com
The CC2 method is considered a reliable approach for establishing the energetic order of singlet and triplet excited states. scispace.comresearchgate.net Studies on related flavin systems have characterized the emitting S2 (π → π*) state and the lowest excited triplet state (T1) using techniques like laser flash photolysis. rsc.org The quenching of these excited states by electron donors has also been investigated to understand electron transfer reactions. rsc.org
Electron Density Difference Analysis for Transition Insights
Electron density difference analysis is a valuable tool for visualizing and understanding the charge redistribution that occurs upon electronic excitation. researchgate.net By comparing the electron density of the excited state with that of the ground state, it is possible to gain insights into the nature of the electronic transition, such as identifying charge-transfer (CT) character. scispace.comrsc.org
For instance, in the reduced anionic state of flavin (FlH−), electron density difference analysis has shown that for the two lowest energy transitions, electron density shifts towards the xylene ring. scispace.com This type of analysis is crucial for correctly interpreting spectroscopic data and understanding the photobiological function of flavins. scispace.com
Detailed Spectroscopic Data for this compound Not Available in Public Research
An extensive review of published scientific literature reveals a significant lack of specific experimental and computational data for the chemical compound this compound. While its parent compound, lumiflavin, has been the subject of numerous in-depth spectroscopic studies, the N-oxide derivative remains largely uncharacterized in the public domain according to the detailed outline provided.
Searches for data pertaining to the electronic structure and spectroscopic characterization of this compound did not yield specific results for the requested analyses, including:
Vibrational Spectroscopy: No dedicated studies on the Infrared (IR), Raman, or Resonance Raman spectra of this compound were found. Consequently, data on its specific molecular vibrations, vibrational fingerprints, and the assessment of anharmonicity effects are not available. In contrast, comprehensive vibrational analyses have been performed for lumiflavin, detailing its various vibrational modes. researchgate.netnih.govnih.govresearchgate.netacs.orgbiorxiv.orgmdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Shielding: There is no available research detailing the NMR shielding analysis for this compound. Such studies are crucial for understanding the electronic environment of the nuclei within the molecule. For the parent lumiflavin, however, NMR shielding has been investigated through both experimental and computational methods. nih.govresearchgate.netnih.gov
Solvatochromic Effects: The influence of solvent polarity on the spectroscopic properties of this compound has not been documented. Studies on solvatochromism provide insight into the changes in the electronic distribution of a molecule in different solvent environments. These effects have been characterized for lumiflavin and related compounds. nih.govresearchgate.netacs.org
Photophysical Pathways: Detailed fluorescence and phosphorescence studies, which are essential for mapping the photophysical de-excitation pathways, have not been published for this compound. The photophysical properties, including fluorescence quantum yields and lifetimes, are well-documented for lumiflavin under various conditions. acs.orgresearchgate.netubbcluj.roresearchgate.netmdpi.comresearchgate.net
While this compound is recognized as a chemical entity and derivative of lumiflavin, the specific, detailed research findings required to construct an article based on the provided outline are not present in the available scientific literature. researchgate.net The existing body of research focuses overwhelmingly on lumiflavin. nih.govnih.govresearchgate.net Therefore, generating a scientifically accurate article that adheres strictly to the requested topics for this compound is not possible at this time.
Redox Chemistry and Reaction Mechanisms of Lumiflavin 5 Oxide
Inherent Redox Activity and Electron Transfer Pathways
The core of lumiflavin (B1675435) 5-oxide's function lies in its capacity to participate in redox reactions by accepting and donating electrons. This activity is intrinsic to the flavin scaffold, which can exist in multiple oxidation states. rsc.org
Mechanisms of Electron Acceptance and Donation
The isoalloxazine ring system of lumiflavin 5-oxide serves as the active site for electron transfer. The acceptance of electrons typically occurs at the N5 position, a key step in the reduction of the flavin. rsc.org This process can be initiated by various reducing agents, including amine radicals. cdnsciencepub.com The donation of electrons, which restores the oxidized state, can occur through reactions with electron acceptors, such as molecular oxygen. researchgate.net Computational studies, including Density Functional Theory (DFT), have been employed to model these electron transfer pathways and predict the molecule's reactivity in different environments. acs.org
Detailed Analysis of One-Electron and Two-Electron Reduction Modes
Lumiflavin derivatives can undergo both one-electron and two-electron reduction processes. rsc.org
One-Electron Reduction: The acceptance of a single electron results in the formation of a semiquinone radical. This intermediate is often a transient species. rsc.org The stability and reactivity of this radical are highly dependent on environmental factors such as pH and the surrounding solvent or protein matrix. acs.org For instance, the lumiflavin semiquinone radical has been shown to reduce cytochrome c-552 with a second-order rate constant of approximately 1.9 x 10⁸ M⁻¹s⁻¹. nih.gov
Two-Electron Reduction: The addition of a second electron to the semiquinone, or the simultaneous transfer of two electrons, leads to the fully reduced hydroquinone (B1673460) form. rsc.orgcdnsciencepub.com This two-electron reduction is a common pathway in many flavin-mediated reactions. cdnsciencepub.com The relative ease of one- versus two-electron transfer is a critical determinant of the flavin's catalytic function in different enzymatic systems. acs.org
| Reduction Mode | Description | Key Intermediates |
| One-Electron | Transfer of a single electron. | Semiquinone radical |
| Two-Electron | Transfer of two electrons, often sequentially or in a single step. | Hydroquinone |
Formation of Reactive Oxygen Species (ROS) through Interaction with Molecular Oxygen
A significant aspect of flavin chemistry is the reaction with molecular oxygen, which can lead to the generation of reactive oxygen species (ROS). researchgate.net ROS are highly reactive chemical species formed from diatomic oxygen, including superoxide (B77818) (O₂•⁻), hydroxyl radical (HO•), and hydrogen peroxide (H₂O₂). wikipedia.orgthermofisher.com In the context of this compound, the reduced forms of the flavin can transfer electrons to molecular oxygen. researchgate.net This process can generate superoxide, which can then undergo further reactions to produce other ROS. This reactivity is particularly relevant in photochemistry, where light exposure can excite the flavin, enhancing its ability to sensitize the formation of singlet oxygen, another potent ROS. researchgate.net The formation of covalent adducts between the flavin and oxygen-derived species, such as C(4a)-peroxides and N(5)-oxides, has been proposed based on quantum chemical modeling. researchgate.netresearchgate.net
Acidity Constants and Protonation Behavior Across Different Redox States
The redox state of the lumiflavin core is intricately linked to its protonation state. The acidity constants (pKa values) of the molecule change significantly upon reduction. rsc.org
pH Dependence of Reduction Potentials and Acidity
The reduction potentials of flavins are pH-dependent, a consequence of the coupling between electron and proton transfer reactions. rsc.org The pKa values of the different redox states determine which protonation state will be dominant at a given pH. For example, the one-electron reduced semiquinone and the fully reduced hydroquinone forms have different pKa values, influencing their stability and reactivity across the pH spectrum. acs.org This pH dependence allows for the fine-tuning of the flavin's redox properties in different cellular compartments or enzymatic active sites. nih.gov
Identification and Characterization of Proton Acceptor Sites (e.g., N1 and N5 Nitrogen Atoms)
The primary sites for protonation on the lumiflavin isoalloxazine ring are the N1 and N5 nitrogen atoms. rsc.org
In the semiquinone state , the N5 position is the predominant proton acceptor. rsc.orgnih.gov
In the fully reduced (hydroquinone) state , the N1 atom is the primary site for the second protonation, with the N5 site already being protonated. rsc.org
Computational studies have been instrumental in determining the pKa values associated with these protonation events and confirming the roles of the N1 and N5 atoms as the key proton acceptor sites in the different redox states of lumiflavin. rsc.orgnih.gov
| Redox State | Primary Protonation Site | Approximate pKa (for related flavins) |
| Oxidized | N3 | ~10.3 rsc.org |
| Semiquinone | N5 | ~8.3-8.5 rsc.org |
| Reduced (Hydroquinone) | N1 | ~6.2-6.7 rsc.org |
Reactivity at the N5 Position and Covalent Adduct Formation
The N5 position of the flavin isoalloxazine ring has emerged as a significant site of reactivity, moving beyond its traditionally understood role in redox cycling. nih.gov This position is capable of participating in nucleophilic attacks to form covalent bonds with substrates, a characteristic that expands the functional repertoire of flavin-dependent enzymes. nih.gov
Nucleophilic Attack at the N5 Position in Biochemical Transformations
In certain enzymatic reactions, the reduced flavin acts as a nucleophile, with the N5 atom directly attacking the substrate to form a transient covalent adduct. nsf.gov A notable example is the reaction catalyzed by UDP-galactopyranose mutase (UGM), which facilitates a redox-neutral transformation. nih.gov In this mechanism, the N5 atom of the reduced flavin adenine (B156593) dinucleotide (FAD) attacks the anomeric carbon of UDP-galactopyranose. nsf.gov This nucleophilic attack results in the formation of a covalent FAD-sugar intermediate. nsf.gov The existence of this N5-covalent adduct has been confirmed through various experimental techniques, including borohydride (B1222165) reduction to trap the iminium intermediate, as well as by mass spectrometry and X-ray crystallography. nih.gov
Another significant example involves enzymes like UbiX/Pad1, which catalyze the formation of a prenylated flavin mononucleotide. nih.gov This process involves the formation of an N5-carbon adduct, highlighting the versatility of the N5 position in creating stable cofactor modifications. nih.gov These discoveries have solidified the N5 position, alongside the C4a position, as a key catalytic center in the reactivity of reduced flavin cofactors. nih.gov
Dioxygen Reactivity Leading to N5-Oxide Formation
The reaction of reduced flavins with molecular oxygen can lead to the formation of a flavin N5-oxide, a "superoxidized" flavin species. nih.govnih.gov This reactivity is distinct from the canonical pathway involving the formation of a C4a-peroxyflavin intermediate. In enzymes such as EncM, which is involved in the biosynthesis of the antibiotic enterocin (B1671362), the flavin N5-oxide is a stable, catalytically essential cofactor. nsf.govnih.gov This N5-oxide is directly involved in the oxygenation of substrates. nih.gov Similarly, the enzyme RutA utilizes a flavin N5-peroxide for its oxygenation reactions. nih.gov Quantum mechanics/molecular mechanics (QM/MM) modeling has shown that the reaction between reduced flavin mononucleotide (FMN) and dioxygen can lead to various adducts, including the N5-oxide, depending on the initial positioning of the oxygen molecule within the enzyme's active site. mdpi.comresearchgate.net
Proposed Pathways for Flavin N5-Oxide Generation
Two primary pathways have been proposed for the formation of the flavin N5-oxide from a reduced flavin and dioxygen. nih.govresearchgate.net
Pathway I (C4a-hydroperoxide rearrangement): An initial proposal suggested a conventional reaction where the reduced flavin reacts with dioxygen to form a flavin-C4a-hydroperoxide. nih.govresearchgate.net This intermediate would then eliminate water to form a strained oxaziridine (B8769555) ring, which subsequently opens to yield the flavin N5-oxide. nih.govnih.gov However, the predicted orientation of the C4a-peroxide is considered unfavorable for the formation of the oxaziridine ring, making this pathway less likely. nih.govresearchgate.net
Pathway II (Radical Coupling at N5): A more favored mechanism involves a direct reaction at the N5 position. nih.govfrontiersin.org This pathway is initiated by a hydrogen atom transfer from the N5 of the reduced flavin to O2, which can occur in one or two steps (single electron transfer followed by proton transfer). nih.gov This generates a flavin semiquinone and a protonated superoxide (peroxyl radical). nih.govfrontiersin.org Subsequent radical coupling between these two species at the N5 position forms a transient flavin-N5-peroxide. nih.gov The final step is the elimination of water, which produces the flavin N5-oxoammonium, a resonance form of the N5-oxide. nih.govmdpi.com The stabilization of the flavin anionic semiquinone by the enzyme would promote this reaction. nih.govfrontiersin.org
Table 1: Proposed Pathways for Flavin N5-Oxide Generation
| Pathway | Key Intermediates | Description | Likelihood |
|---|---|---|---|
| I | Flavin-C4a-hydroperoxide, Oxaziridine | Conventional formation of C4a-peroxide followed by rearrangement. | Considered improbable due to unfavorable ring strain. nih.govnih.govresearchgate.net |
| II | Flavin semiquinone, Protonated superoxide, Flavin-N5-peroxide | Direct hydrogen transfer from N5 to O2, followed by radical coupling and water elimination. | More likely, consistent with experimental and computational data. nih.govfrontiersin.org |
Mechanistic Insights into Photoredox Catalysis
Lumiflavin and its derivatives are effective photocatalysts, utilizing visible light to drive redox reactions. researchgate.net Their photochemical properties enable them to participate in both oxidative and reductive quenching cycles.
Detailed Photocatalytic Cycle and Excited State Dynamics (Singlet and Triplet)
The photocatalytic cycle of a flavin derivative like lumiflavin typically begins with the absorption of a photon (often blue light), which promotes the catalyst from its ground state to an excited singlet state (¹ππ). researchgate.netmdpi.com This singlet state is short-lived and can undergo intersystem crossing (ISC) to a more stable, photocatalytically active triplet state (³ππ). researchgate.net The long lifetime of this triplet state allows it to engage in single-electron transfer (SET) reactions with substrate molecules. ethz.ch
The dynamics of these excited states are crucial. For instance, in deazaflavin photocatalysis, electron transfer from a sacrificial donor to the triplet state of the photocatalyst forms a triplet-born radical pair. nih.gov This allows for the accumulation of the stable semiquinone radical of the deazaflavin. nih.gov This excited semiquinone can then participate in a second electron transfer to the substrate, driving the desired chemical transformation. nih.gov
Analysis of Oxidative Quenching Cycles
In an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor (the substrate or another species). ethz.chbeilstein-journals.orgbeilstein-journals.org This means the excited catalyst acts as a reducing agent, donating an electron. ethz.ch
The general steps are as follows:
Excitation: The flavin photocatalyst (Fl) absorbs light and is promoted to its excited state (Fl*). beilstein-journals.orgnih.gov
Electron Transfer: The excited flavin (Fl*) donates an electron to a substrate (Sub), resulting in the oxidized flavin radical cation (Fl•+) and the reduced substrate radical anion (Sub•-). beilstein-journals.orgnih.gov
Catalyst Regeneration: The oxidized flavin radical cation (Fl•+) must be reduced back to its ground state to complete the catalytic cycle. This is achieved by accepting an electron from a sacrificial reductant present in the reaction mixture. beilstein-journals.orgnih.gov
The feasibility of an oxidative quenching cycle depends on the relative redox potentials of the excited photocatalyst and the substrate. tue.nl Lumiflavin has been successfully used in oxidative quenching cycles for various transformations, including the C-terminal modification of peptides. beilstein-journals.orgnih.gov In this case, the excited lumiflavin is a potent enough reductant to initiate the desired radical chemistry. nih.gov
Table 2: Key Species in Lumiflavin Photoredox Cycles
| Species | Description | Role in Catalysis |
|---|---|---|
| Fl(q) | Ground state quinoid flavin | Absorbs light to initiate the cycle. acs.org |
| **¹Fl*** | Singlet excited state flavin | Short-lived state formed upon photoexcitation. researchgate.net |
| **³Fl*** | Triplet excited state flavin | Longer-lived, photocatalytically active species. researchgate.net |
| Fl(sq)•- | Flavin semiquinone radical anion | Formed in reductive quenching cycles. acs.org |
| Fl(sq)•+ | Flavin semiquinone radical cation | Formed in oxidative quenching cycles. beilstein-journals.org |
| Fl(red)H- | Reduced flavin hydroquinone | Product of two-electron reduction. mdpi.com |
Role as an Organophotocatalyst in Organic Transformations
This compound, a derivative of the flavin family, is recognized for its involvement in redox chemistry, particularly as a key intermediate in certain enzymatic oxidation reactions. While its application as a standalone organophotocatalyst in synthetic organic chemistry is an emerging area, its well-documented role in biological systems provides a strong foundation for its potential in catalyzing a variety of organic transformations. Organophotocatalysts like flavins are prized for their ability to absorb visible light and mediate electron transfer processes under mild conditions, offering a green alternative to traditional metal-based catalysts. pnas.orgnih.gov
The photocatalytic cycle of flavins, including lumiflavin derivatives, typically involves the absorption of a photon to reach an excited singlet or triplet state. beilstein-journals.org This excited state is a more potent oxidant and reductant than the ground state, enabling it to engage in single-electron transfer (SET) with a substrate molecule. acs.org The reactivity of the isoalloxazine ring system, particularly at the C4a and N5 positions, is central to its catalytic function. mdpi.comresearchgate.net In the context of the 5-oxide derivative, the N5 position is pre-functionalized, which alters its electronic properties and reaction pathways.
The flavin-N5-oxide motif has been identified as a crucial catalytic intermediate in flavoenzymes that catalyze oxidation reactions where a flavin hydroperoxide intermediate might be too nucleophilic. nih.gov For instance, in enzymes like DszA and RutA, a flavin-N5-oxide is generated following the reaction of a flavin hydroperoxide with the substrate. nih.gov This N5-oxide then acts as the oxidant in the catalytic cycle. This biological precedent suggests that this compound could be employed as a photocatalyst for oxidation reactions where controlled oxygen transfer is required.
The general mechanism involves the excitation of the photocatalyst, which can then initiate either an oxidative or reductive quenching cycle. beilstein-journals.org In many flavin-catalyzed oxidations, the process is mediated by reactive oxygen species (ROS) such as singlet oxygen or superoxide, which are generated through energy or electron transfer from the excited flavin to molecular oxygen. nih.govrsc.org These ROS then oxidize the substrate. Alternatively, the excited flavin can directly oxidize a substrate via SET, generating a substrate radical cation and a flavin semiquinone radical anion. acs.org
Research on flavin-inspired heterogeneous photocatalysts, such as those based on alloxazine-functionalized covalent organic frameworks (COFs), provides insight into the types of transformations that this compound could facilitate. These systems have proven effective in the aerobic oxidation of benzylic alcohols to the corresponding aldehydes with high selectivity. nih.govrsc.org The use of oxygen from the air as the terminal oxidant makes these systems environmentally benign. rsc.org
The table below summarizes the photocatalytic performance of a flavin-inspired covalent organic framework (FEAx-COF) in the oxidation of 4-methoxybenzyl alcohol, demonstrating the potential of such catalysts in organic synthesis. nih.gov
Table 1: Photocatalytic Oxidation of 4-Methoxybenzyl Alcohol using a Flavin-Inspired COF
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| FEAx-COF | Acetonitrile (B52724) | 17 | 99 |
| FEAx-COF | Toluene | 17 | 84 |
| FEAx-COF | Dichloromethane | 17 | 62 |
| FEAx-COF | Methanol (B129727) | 17 | 56 |
Reaction Conditions: 20 mM 4-methoxybenzyl alcohol, 1.5 mg FEAx-COF, irradiated with 404 nm LEDs in the presence of O₂.
Furthermore, flavin photocatalysis has been successfully applied to the C-H functionalization of sulfides. acs.org Using photocatalysts like riboflavin (B1680620) tetraacetate (RFTA), a derivative of the flavin family, various sulfides, including the amino acid methionine, can be selectively functionalized at the α-position. acs.orgnih.gov The proposed mechanism involves an initial single-electron transfer from the sulfur atom to the excited flavin, creating a sulfur radical cation. acs.org Subsequent deprotonation and radical coupling with a trapping agent afford the functionalized product. This methodology highlights the potential for this compound to catalyze selective C-H functionalization reactions adjacent to heteroatoms.
The table below illustrates the scope of this transformation for the α-cyanation of various sulfide-containing substrates.
Table 2: Flavin-Photocatalyzed α-C–H Cyanation of Sulfides
| Substrate | Product | Yield (%) |
|---|---|---|
| Thioanisole | α-Cyanothioanisole | 85 |
| N-Acetylmethionine methyl ester | α-Cyano-N-acetylmethionine methyl ester | 91 |
| N-Phthaloyl-methionine methyl ester | α-Cyano-N-phthaloyl-methionine methyl ester | 90 |
| Biotin methyl ester | α-Cyanobiotin methyl ester | 76 |
Reaction Conditions: Substrate (1 equiv.), tosyl cyanide (2 equiv.), and RFTA (10 mol%), in degassed acetone, irradiated with blue LEDs for 18 h.
Biological and Biochemical Functions of Lumiflavin 5 Oxide
Interference with Riboflavin (B1680620) Metabolism Pathways
Lumiflavin (B1675435) 5-oxide acts as a natural inhibitor of riboflavin, a crucial vitamin that serves as a precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD). nih.gov This interference has significant implications for cellular processes that rely on these flavin coenzymes.
Lumiflavin 5-oxide competitively inhibits the metabolic conversion of riboflavin into its biologically active forms, FMN and FAD. nih.gov This inhibition disrupts the normal physiological effects of riboflavin. nih.gov By preventing the synthesis of these vital coenzymes, this compound can impact a wide array of cellular functions, as FMN and FAD are integral to numerous redox reactions essential for cellular metabolism and energy production. nih.govmdpi.com The inhibition of FAD export from mitochondria has also been noted with lumiflavin. researchgate.net
| Compound | Action | Effect on Riboflavin Metabolism |
| This compound | Inhibitor | Prevents the conversion of riboflavin to FMN and FAD. nih.gov |
| Riboflavin | Precursor | Converted to FMN and FAD. nih.govmdpi.com |
| Flavin Mononucleotide (FMN) | Coenzyme | Active form of riboflavin. nih.gov |
| Flavin Adenine Dinucleotide (FAD) | Coenzyme | Active form of riboflavin. nih.gov |
Role in Enzymatic Reactions and Cofactor Modification
The chemical nature of this compound allows it to participate in specific enzymatic reactions and contribute to the formation of modified flavin cofactors, expanding the catalytic repertoire of flavoenzymes.
Flavoenzymes are a class of enzymes that utilize flavin cofactors to catalyze a wide variety of biochemical reactions. nih.gov While most flavoenzymes use FAD or FMN, some have been found to utilize modified flavins. asm.org The N5 position of the flavin isoalloxazine ring is a site of significant reactivity, capable of forming covalent adducts that are crucial for catalysis in certain enzymes. nih.govfrontiersin.org this compound represents a modification at this N5 position, and studies on related N5-modified flavins provide insight into its potential integration and function within flavoenzyme systems. nih.govmdpi.com
A notable example of a modified flavin cofactor is the flavin-N5-oxide, which has been identified as a key intermediate in the catalytic cycle of the bacterial enzyme EncM. nih.govnih.govnsf.gov This enzyme is involved in the biosynthesis of the antibiotic enterocin (B1671362). nih.govresearchgate.net The flavin-N5-oxide in EncM is a four-electron oxidized flavin cofactor, a highly unusual and reactive species. nih.govnsf.gov This hyperoxidized flavin is the first of its kind to be discovered and is utilized as the oxygenating species in the reaction catalyzed by EncM. nih.govnsf.gov The formation of this N5-oxide is proposed to occur through the reaction of a reduced flavin with molecular oxygen, potentially via a flavin-C4a-hydroperoxide intermediate that rearranges to the N5-oxide. nih.govnsf.gov The discovery of this unique cofactor in EncM suggests that flavin-N5-oxides could be a more widespread, yet previously unrecognized, class of intermediates in flavoenzyme-mediated catalysis. nih.govnsf.gov
| Enzyme System | Flavin Cofactor | Function |
| EncM | Flavin-N5-oxide | Catalyzes a Favorskii-like rearrangement in enterocin biosynthesis. nih.govresearchgate.net |
| DszA | Flavin-N5-oxide | Involved in dibenzothiophene (B1670422) sulfone oxidation. nih.gov |
| RutA | Flavin-N5-oxide | Participates in the oxidative amide cleavage of uracil. nih.gov |
Utilization and Integration within Flavoenzymes
Impact on Cancer Cell Biology and Therapeutics
This compound has shown potential as a chemosensitizing agent, particularly in the context of ovarian cancer, by modulating the metabolic vulnerabilities of cancer cells.
Studies have demonstrated that lumiflavin can enhance the sensitivity of ovarian cancer cells, especially cancer stem-like cells (CSCs), to the chemotherapeutic drug cisplatin (B142131) (DDP). nih.govresearchgate.netfrontiersin.orgnih.gov Ovarian CSCs often exhibit resistance to chemotherapy, which is a major factor in cancer recurrence. researchgate.netfrontiersin.org This resistance has been linked to an enrichment of riboflavin in these cells. nih.govnih.gov
By interfering with riboflavin metabolism, lumiflavin effectively reduces the intracellular levels of riboflavin in CSCs. nih.govnih.gov This reduction in riboflavin appears to lessen the tolerance of CSCs to cisplatin, thereby increasing the efficacy of the chemotherapy drug. nih.govresearchgate.net The synergistic effect of lumiflavin and cisplatin leads to increased apoptosis (programmed cell death), enhanced mitochondrial damage, and a reduction in the colony-forming ability of ovarian cancer CSCs. nih.govfrontiersin.orgnih.gov In vivo studies using nude mice models have also shown that the combination of lumiflavin and cisplatin results in a synergistic cytotoxic effect on ovarian cancer tumors. nih.govnih.gov These findings suggest that targeting riboflavin metabolism with agents like lumiflavin could be a promising strategy to overcome chemotherapy resistance in ovarian cancer. nih.govfrontiersin.orgnih.gov
Reduction of Riboflavin Levels in Cancer Stem-Like Cells (CSCs)
Lumiflavin acts as a competitive inhibitor of riboflavin, a vital nutrient for cellular processes. nih.govresearchgate.net Studies have shown that cancer stem-like cells (CSCs) exhibit an enrichment of riboflavin, which is believed to contribute to their resistance to chemotherapy. nih.gov Lumiflavin effectively reduces the accumulation of riboflavin within these CSCs. researchgate.netnih.gov By competitively inhibiting riboflavin uptake, lumiflavin disrupts the metabolic pathways that rely on this vitamin, thereby sensitizing the CSCs to other therapeutic agents. nih.govmedchemexpress.com This reduction in intracellular riboflavin has been observed both in vitro in cell cultures and in vivo in tumor tissues. nih.gov
Synergistic Effects with Established Chemotherapeutic Agents (e.g., Cisplatin, DDP)
A significant aspect of lumiflavin's potential in cancer therapy is its ability to work synergistically with established chemotherapeutic drugs like cisplatin (DDP). researchgate.netnih.gov Research has demonstrated that when combined with DDP, lumiflavin enhances the cytotoxic effects on cancer cells, particularly on cisplatin-resistant ovarian cancer stem-like cells. nih.govnih.gov This synergistic action leads to increased apoptosis (programmed cell death) and a reduction in the clonal formation ability of CSCs. nih.gov In vivo studies using nude mice models have further confirmed that the combination of lumiflavin and DDP results in a more significant reduction in tumor weight and growth compared to DDP treatment alone. nih.govnih.gov This suggests that lumiflavin can help overcome the drug resistance often observed in CSCs. nih.gov
Mechanisms of Apoptosis Induction in Cancer Cells
Lumiflavin, particularly in combination with cisplatin, promotes apoptosis in cancer cells through several mechanisms. One key mechanism is the enhancement of mitochondrial dysfunction, which is a critical step in initiating the intrinsic apoptotic pathway. nih.gov This is characterized by a decrease in the mitochondrial membrane potential. nih.gov Furthermore, the combination treatment leads to an increased expression of pro-apoptotic proteins such as Bax and Bad, while decreasing the expression of the anti-apoptotic protein BCL-2. nih.gov The activation of caspase-3, a key executioner caspase in the apoptotic cascade, is also elevated, leading to the cleavage of essential cellular substrates and culminating in cell death. nih.govplos.org
Enhancement of Mitochondrial Dysfunction in Malignant Cells
Mitochondria play a central role in the life and death of a cell, and their dysfunction is a hallmark of apoptosis. mdpi.com Lumiflavin, in synergy with cisplatin, has been shown to significantly impair mitochondrial function in malignant cells. nih.gov This is evidenced by a decrease in the mitochondrial membrane potential, a critical indicator of mitochondrial health. nih.gov The disruption of mitochondrial function leads to the release of pro-apoptotic factors and an increase in reactive oxygen species (ROS), further contributing to cellular damage and apoptosis. nih.gov By targeting the mitochondria, lumiflavin helps to overcome the resistance of cancer cells to apoptosis-inducing therapies. nih.govmdpi.com
Modulation of Intracellular Signaling Pathways (e.g., Notch Signaling Cascade)
The effects of lumiflavin on cancer stem-like cells are also mediated through the modulation of key intracellular signaling pathways. nih.gov Transcriptome sequencing has revealed that lumiflavin's activity is linked to the Notch signaling pathway, which is known to be critical for the maintenance and differentiation of stem cells. nih.gov Western blot analysis has confirmed that lumiflavin inhibits the protein expression of components within the Notch signaling pathway in CSCs. nih.gov The Notch pathway is involved in regulating cell fate decisions, and its inhibition by lumiflavin contributes to the induced differentiation of CSCs, thereby reducing their stem-like properties and increasing their sensitivity to chemotherapy. nih.govnih.gov
In Vitro and In Vivo Efficacy and Mechanistic Studies
The anticancer properties of this compound have been investigated through both in vitro (cell-based) and in vivo (animal) studies, providing a comprehensive understanding of its efficacy and mechanisms of action.
In Vitro Studies:
In laboratory settings, lumiflavin has demonstrated significant effects on cancer cells, particularly cisplatin-resistant ovarian cancer cell lines. nih.gov Key findings from in vitro experiments include:
Increased Apoptosis: When combined with cisplatin, lumiflavin significantly increases the rate of apoptosis in cancer stem-like cells. nih.govnih.gov
Reduced Clonal Formation: The ability of CSCs to form new colonies is inhibited by the synergistic action of lumiflavin and cisplatin. nih.gov
Decreased Mitochondrial Membrane Potential: Treatment with lumiflavin and cisplatin leads to a reduction in the mitochondrial membrane potential, indicating mitochondrial dysfunction. nih.gov
Induction of Phenotypic Differentiation: Lumiflavin induces the differentiation of CSCs, making them less resistant to chemotherapy. nih.gov
In Vivo Studies:
Experiments using animal models, specifically tumor-bearing nude mice, have corroborated the in vitro findings. These studies have shown that:
Enhanced Chemotherapy Effect: Lumiflavin, administered in a dose-dependent manner, enhances the tumor-inhibiting effects of cisplatin. nih.gov
Reduced Tumor Growth: The combination of lumiflavin and DDP leads to a significant reduction in tumor weight and a slower tumor growth curve compared to DDP alone. nih.govnih.gov
Increased Apoptotic Protein Expression: In vivo, the combination therapy results in an increased expression of proteins involved in apoptosis. nih.gov
Enhanced DNA Damage Response: The treatment enhances the DNA damage response within the tumor cells, contributing to their death. nih.gov
These in vitro and in vivo studies collectively provide strong evidence for the potential of this compound as a chemosensitizing agent that can improve the efficacy of existing cancer treatments by targeting the resistant population of cancer stem-like cells.
Interactive Data Table: Summary of this compound's Effects
| Biological Effect | Target Cells | Mechanism | Outcome | Key References |
| Reduction of Riboflavin Levels | Cancer Stem-Like Cells (CSCs) | Competitive inhibition of riboflavin uptake | Sensitization to chemotherapy | nih.gov, researchgate.net |
| Synergistic Effect with Cisplatin | Cisplatin-Resistant Ovarian Cancer Cells | Enhanced cytotoxicity, increased apoptosis | Overcoming drug resistance | nih.gov, nih.gov |
| Apoptosis Induction | Cancer Cells | Mitochondrial dysfunction, modulation of apoptotic proteins (Bax, Bcl-2), caspase-3 activation | Programmed cell death | nih.gov, nih.gov |
| Mitochondrial Dysfunction | Malignant Cells | Decreased mitochondrial membrane potential | Increased ROS, apoptosis | nih.gov, nih.gov |
| Reduction of CSC Proportion | Cancer Stem-Like Cells (CSCs) | Induced phenotypic differentiation | Mitigation of drug resistance | nih.gov, |
| Modulation of Signaling Pathways | Cancer Stem-Like Cells (CSCs) | Inhibition of Notch signaling pathway | Reduced stemness, increased chemosensitivity | nih.gov, |
Based on a thorough review of available scientific literature, it is not possible to generate an article on the biological and biochemical functions of This compound that adheres to the specified outline. The research concerning the application and validation in human cancer cell lines OVCAR-3 and HO8910, as well as in murine cancer models, has been conducted on the related compound Lumiflavin , not this compound.
Publicly available research, including studies published in journals such as the Journal of Cellular and Molecular Medicine, details the effects of Lumiflavin as a chemosensitizer in these specific cancer models. These studies investigate how lumiflavin interferes with riboflavin metabolism to increase the sensitivity of cancer cells to cisplatin.
However, there is no evidence in the accessible scientific literature that these, or similar, studies have been performed using this compound. This compound is identified as a metabolite of lumiflavin and a biochemical for research, but its direct application and validation in the specified cancer cell lines and murine models are not documented in primary research sources.
Therefore, creating an article that is scientifically accurate and strictly focused on this compound within the requested outline (Sections 5.4.1 and 5.4.2) cannot be fulfilled, as the foundational data for these sections does not appear to exist in the scientific literature. Attributing the findings from lumiflavin studies to this compound would be inaccurate.
Advanced Computational and Theoretical Studies
Predictive Modeling of Reactivity in Enzymatic Systems
Computational models provide deep insights into the reactivity of flavins within the intricate environment of an enzyme's active site.
Quantum chemistry protocols are employed to investigate the mechanisms of flavin reactivity. acs.org A central aspect of flavin chemistry is single electron transfer, and simulations can model the pathways of these transfers, for instance, from a flavin to a molecule like oxygen. acs.org Such studies help elucidate radical mechanisms which may be viable for flavin regeneration in enzymes. acs.org By calculating the potential energy surfaces in various spin states, researchers can estimate the effective energy barriers for these reactions in different environments, such as in the gas phase versus a polar aqueous environment. acs.org For example, one study calculated the effective barrier for a flavin oxidation variant to be approximately 15 kcal/mol in the gas phase and about 7 kcal/mol in a polar setting, aligning with kinetic data from monoamine oxidase enzymes. acs.org
Molecular docking simulations are a key computational tool for exploring the binding interactions between a ligand, such as Lumiflavin (B1675435) 5-Oxide, and its target protein. These studies predict the preferred orientation and conformation of the flavin molecule within the protein's binding site. Software like AutoDock Vina can be used for this purpose. The primary goal is to understand the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the flavin-protein complex. By analyzing these interactions, researchers can gain insights into the structural basis of binding affinity and specificity, which are crucial for enzyme function.
Table 1: Conceptual Overview of Molecular Docking Data for Lumiflavin-Protein Interactions
| Parameter | Description | Significance |
| Binding Energy | The calculated free energy of binding (e.g., in kcal/mol) of the ligand to the protein. | A lower binding energy typically indicates a more stable and favorable interaction. |
| Inhibitory Constant (Ki) | An estimated measure of inhibitor potency derived from the binding energy. | Predicts the concentration of the ligand required to inhibit protein function by 50%. |
| Key Interacting Residues | Specific amino acid residues in the protein's active site that form critical bonds with the lumiflavin molecule. | Identifies the specific molecular interactions that anchor the flavin within the active site. |
| Hydrogen Bonds | The number and geometry (distance, angle) of hydrogen bonds formed between the flavin and the protein. | These are critical for determining the specificity and orientation of the bound ligand. |
Simulation of Redox Potentials and Electron-Transfer Pathways
First Principles Molecular Dynamics Simulations for Dynamic Behavior
First principles, or ab initio, molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules by calculating the forces on atoms from electronic structure theory.
First principles simulations can be used to compute the free energy profiles of chemical reactions, such as the deprotonation of the flavin molecule. By mapping the energy landscape of the reaction, these simulations can identify transition states and calculate the activation energy barriers. acs.org For instance, computational studies on related flavin reactions have determined effective energy barriers that are reasonably low, suggesting kinetic feasibility. acs.org These calculations are highly sensitive to the environment, and models can incorporate implicit solvents to simulate conditions within a polar protein matrix, providing more realistic energy profiles. acs.org
Utilization of Lumiflavin as a Computational Analogue for Broader Flavin Studies
Lumiflavin is extensively used as a computational model for the more complex members of the flavin family, such as flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). acs.orgbiorxiv.orgresearchgate.net This is a cost-saving measure, as the critical triple-ring isoalloxazine moiety responsible for the chemical and photochemical properties of all flavins is retained, while the larger, computationally expensive ribityl chain, phosphate (B84403) groups, and adenine nucleotide are replaced by a simple methyl group at the N10 position. acs.orgbiorxiv.org This simplification allows for the use of higher-level quantum chemical methods to study the core reactivity, spectroscopy, and electronic structure of the flavin system, with the results serving as a valid reference for the more complex flavoenzymes. acs.orgresearchgate.net
Validation of Computational Models with Experimental Data (e.g., Cyclic Voltammetry, Spectroscopic Data)
The credibility of any computational model hinges on its validation against empirical evidence. nih.govpreprints.org This process involves comparing the model's predictions with results from physical experiments. nih.govnumberanalytics.com For lumiflavin studies, simulated spectroscopic data are frequently compared with experimental Fourier-transform infrared (FTIR), Raman, and UV/Vis spectra. researchgate.netresearchgate.net
A benchmark study on lumiflavin highlighted the performance of various Density Functional Theory (DFT) functionals in reproducing experimental resonance Raman spectra. biorxiv.org The popular B3LYP functional, for example, is widely used due to its accuracy in predicting excitation energies. biorxiv.org However, the study showed that for some properties, other functionals might provide a better correlation with experimental results. biorxiv.org The validation process is iterative; discrepancies between computational predictions and experimental data guide refinements in the model to improve its accuracy. nih.govpreprints.org This validation against experimental benchmarks like cyclic voltammetry and spectroscopy ensures that the computational models accurately represent the real-world physics and chemistry of the molecule. nih.gov
Table 2: Performance of Select DFT Functionals in Simulating Lumiflavin Spectra Compared to Experimental Data
| DFT Functional | Key Finding from Benchmark Study | Recommended Use Case |
| B3LYP | Predicts excitation energies close to experimental values, justifying its popularity. biorxiv.org | General purpose for studying flavin systems, particularly for excitation energies. biorxiv.org |
| CAM-B3LYP | A long-range corrected functional that fared much worse than B3LYP in predicting excitation energies, with over 20% error. biorxiv.org | Not recommended for predicting flavin excitation energies. |
| HCTH/407, OLYP, OPBE | These pure GGA functionals showed superior agreement in resonance Raman studies but are known to underestimate Charge Transfer state energies. biorxiv.org | Recommended with caution for resonance Raman studies of flavins. biorxiv.org |
| O3LYP, tHCTHhyb, TPSSh | These hybrid functionals were among the six best-performing functionals for correlating with experimental resonance Raman spectra. biorxiv.org | Recommended for resonance Raman studies on the flavin family of chromophores. biorxiv.org |
Emerging Research Applications and Future Directions
Development as an Adjunct Therapy in Advanced Chemotherapy Regimens
Lumiflavin (B1675435), a known inhibitor of riboflavin (B1680620), is being investigated as a chemosensitizer to augment the effects of conventional chemotherapy drugs. nih.gov Studies suggest that by interfering with riboflavin metabolism, lumiflavin can weaken the defenses of cancer cells, making them more susceptible to treatment. nih.govnih.gov This is particularly relevant for cancer stem-like cells (CSCs), which are often responsible for chemotherapy resistance and tumor recurrence. nih.govnih.gov The enrichment of riboflavin in CSCs is considered a significant factor in their resistance to chemotherapy. nih.govnih.gov Lumiflavin effectively reduces this riboflavin accumulation, thereby sensitizing CSCs to agents like cisplatin (B142131) (DDP). nih.gov
A primary challenge in oncology is the development of chemoresistance. Lumiflavin presents a potential strategy to counteract this phenomenon, especially in difficult-to-treat cancers like ovarian cancer. nih.gov Research has demonstrated that lumiflavin can reverse resistance to cisplatin in ovarian cancer cell lines. nih.govnih.gov The proposed mechanism involves the disruption of riboflavin-dependent antioxidant pathways in CSCs. nih.govnih.gov This interference leads to increased oxidative stress, mitochondrial depolarization, and ultimately, a higher rate of apoptosis when combined with chemotherapy. nih.govnih.gov
In studies using cisplatin-resistant ovarian cancer cell lines (OVCAR-3/DDP), lumiflavin treatment was shown to reduce the viability of cancer stem-like cells (CSCs/DDP) and enhance the apoptotic effect of cisplatin. nih.gov This synergistic effect was observed both in vitro and in vivo, with animal models showing that the combination of lumiflavin and DDP significantly inhibited tumor growth compared to DDP alone. nih.govnih.gov The effect of lumiflavin was linked to the downregulation of the Notch signaling pathway, which is crucial for stem cell maintenance. nih.gov
Table 1: Research Findings on Lumiflavin as a Chemosensitizer in Ovarian Cancer
| Cell Line | Chemotherapy Agent | Key Findings | Outcome | Citations |
| HO8910 CSCs | Cisplatin (DDP) | Lumiflavin reduces riboflavin enrichment in CSCs. | Increased sensitivity of CSCs to cisplatin. | nih.govnih.gov |
| OVCAR-3/DDP CSCs | Cisplatin (DDP) | Lumiflavin increases apoptosis, reduces colony formation, and downregulates the Notch signaling pathway. | Overcomes cisplatin resistance in CSCs. | nih.gov |
| Xenograft Model (CSCs) | Cisplatin (DDP) | Lumiflavin shows a synergistic effect with DDP in reducing tumor weight and growth. | Enhanced therapeutic effect of DDP in vivo. | nih.gov |
Exploration in Novel Synthetic Biology Applications and Biochemical Transformations
The unique reactivity of the flavin N5-oxide is opening new avenues in synthetic biology and biocatalysis. researchgate.net Flavoenzymes are known to catalyze a wide array of chemical transformations, and the discovery of the N5-oxide as a catalytic intermediate expands this repertoire. researchgate.netfrontiersin.org For instance, the enzyme EncM utilizes a flavin-N5-oxide to catalyze an unusual oxygenation and dehydrogenation in the biosynthesis of the antibiotic enterocin (B1671362). acs.orgnih.gov This reaction involves a Favorskii-type rearrangement, a transformation not previously associated with flavoenzymes. acs.org
Researchers are exploring how to harness this reactivity. The lumiflavin scaffold, as a core flavin structure, serves as a model for developing new organocatalysts. researchgate.net For example, lumiflavin has been used as a water-soluble photocatalyst to induce selective C-H oxidation, demonstrating its potential for creating highly specific chemical modifications on complex biomolecules like DNA under mild, aqueous conditions. researchgate.net These findings suggest that flavin N5-oxides could be engineered into novel enzymatic pathways for producing high-value chemicals or pharmaceuticals.
Further Investigation into Flavin N5-Oxide Biogenesis and Enzymatic Functionality
The flavin N5-oxide is a relatively recent discovery, identified as a novel, stable, superoxidized flavin intermediate in several enzymes. researchgate.netnih.gov It is formed through a two-electron oxidation of the oxidized flavin or a four-electron oxidation of the reduced flavin. nih.gov Its discovery has prompted further investigation into how it is generated and utilized in nature.
So far, three main enzymes have been identified that employ a flavin-N5-oxide intermediate:
EncM: Catalyzes a 1,3-diketone oxidation in the biosynthesis of enterocin. nih.gov
DszA: A sulfone monooxygenase involved in dibenzothiophene (B1670422) metabolism. nih.gov
RutA: An amide monooxygenase involved in the oxidative cleavage of uracil. nih.gov
The mechanisms for these enzymes differ. In EncM, the flavin is covalently bound and the N5-oxide directly attacks the substrate. frontiersin.org In DszA and RutA, it is proposed that a flavin peroxide anion first attacks the substrate, which then rearranges to produce the flavin-N5-oxide. nih.gov Understanding these differences is key to identifying more enzymes that use this motif and to clarifying the full scope of its biochemical functionality. nih.gov
Table 2: Comparison of Known Flavin N5-Oxide Utilizing Enzymes
| Enzyme | Function | Substrate Type | Flavin State | Proposed N5-Oxide Formation | Citations |
| EncM | 1,3-Diketone Oxidation | Poly-β-ketone | Covalently bound FAD | Direct oxidation of reduced flavin with O₂ | researchgate.netacs.orgnih.gov |
| DszA | Sulfone Monooxygenase | Dibenzothiophene sulfone | FMN | Via substrate hydroperoxide intermediate | nih.gov |
| RutA | Amide Monooxygenase | Uracil | FMN | Via substrate hydroperoxide intermediate | frontiersin.orgnih.gov |
Rational Design of Novel Biologically Active Compounds Based on the Lumiflavin 5-Oxide Scaffold
The structure of this compound provides a chemical scaffold for the rational design of new therapeutic agents and catalysts. nih.gov By understanding the structure-activity relationships that govern its chemosensitizing effects, medicinal chemists can synthesize derivatives with enhanced potency or improved pharmacological properties. Modifications to the isoalloxazine ring system could be explored to optimize its interaction with riboflavin transporters or other cellular targets to more effectively overcome chemoresistance.
Furthermore, knowledge of the catalytic mechanisms of N5-oxide-dependent enzymes like EncM can guide the design of specific enzyme inhibitors or novel biocatalysts. frontiersin.orgacs.org By mimicking the oxoammonium moiety of the flavin-N5-oxide, chemists can create compounds that either block the active site of these enzymes or replicate their unique reactivity for applications in organic synthesis. nih.gov This approach combines insights from enzymology and synthetic chemistry to create purpose-built molecules.
Interdisciplinary Research Integrating Chemical Synthesis, Biological Systems, and Computational Science
The future of research on this compound lies in an interdisciplinary approach.
Chemical Synthesis: Essential for producing this compound, its derivatives, and substrate analogs to probe biological activity and enzymatic mechanisms.
Biological Systems: In vitro cell lines (e.g., ovarian cancer cells) and in vivo models are critical for evaluating the therapeutic potential of designed compounds, while purified enzymes are needed to unravel biochemical pathways. nih.govnih.gov
Computational Science: Quantum chemical methods and molecular modeling are being used to study the electronic structure, spectroscopic properties, and reactivity of the flavin N5-oxide. These computational insights help to rationalize experimental observations, predict the behavior of new derivatives, and understand the intricate mechanisms of flavin oxidation and catalysis. acs.org
By integrating these fields, researchers can accelerate the cycle of design, synthesis, and testing, paving the way for the development of new cancer therapies and advanced biotechnological tools based on the unique chemistry of the flavin N5-oxide.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Lumiflavin 5-Oxide, and how can researchers optimize yield and purity?
- Methodological Answer : this compound synthesis typically involves photochemical oxidation of lumiflavin derivatives. Key steps include controlled light exposure (e.g., UV-Vis irradiation) and solvent selection (e.g., aqueous methanol) to minimize side reactions. Characterization via UV-Vis spectroscopy (absorption peaks at 445 nm and 375 nm) and high-resolution mass spectrometry (HRMS) is critical for confirming structural integrity . For reproducibility, ensure reaction parameters (e.g., pH, temperature) are rigorously documented, and purity is verified using HPLC with diode-array detection .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies require systematic evaluation of factors like pH (4–10), temperature (4°C–40°C), and light exposure. Use kinetic assays (e.g., spectrophotometric monitoring at 445 nm) to track degradation rates. Include control experiments with antioxidants (e.g., ascorbic acid) to assess oxidative susceptibility. Data should be analyzed using Arrhenius plots to predict shelf-life under storage conditions .
Q. What spectroscopic techniques are most reliable for distinguishing this compound from its analogs?
- Methodological Answer : Combine NMR (¹H and ¹³C) for resolving substituent patterns (e.g., C5-oxide vs. C8-oxide isomers) and FTIR for functional group identification (e.g., C=O stretching at 1720 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable. For ambiguous cases, tandem MS (MS/MS) fragmentation patterns provide additional structural evidence .
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict the reactivity of this compound in enzymatic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can simulate redox potentials and electron-transfer pathways. Compare computed HOMO-LUMO gaps with experimental cyclic voltammetry data to validate models. Incorporate molecular docking studies to explore interactions with flavoprotein binding sites, using software like AutoDock Vina .
Q. What strategies resolve contradictions in reported redox properties of this compound across studies?
- Methodological Answer : Conduct a meta-analysis of published data, focusing on experimental variables (e.g., buffer composition, reference electrodes in electrochemical assays). Replicate conflicting studies under standardized conditions. Use multivariate regression to identify confounding factors (e.g., trace metal contaminants). Transparent reporting of raw data and statistical confidence intervals (95% CI) is essential .
Q. How can researchers design experiments to elucidate the metabolic fate of this compound in cellular models?
- Methodological Answer : Employ isotope-labeled this compound (e.g., ¹³C or ¹⁵N) for tracking metabolic intermediates via LC-MS/MS. Combine with CRISPR-edited cell lines (e.g., flavin knockout models) to identify enzyme-specific pathways. Time-course studies and kinetic modeling (e.g., Michaelis-Menten parameters) quantify turnover rates. Ensure ethical compliance for cellular studies .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity assays?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and residual plots. Include replicates (n ≥ 3) and report variability as SEM. For high-throughput data, apply false discovery rate (FDR) corrections to mitigate Type I errors .
Q. How should researchers address variability in spectroscopic data for this compound across laboratories?
- Methodological Answer : Standardize protocols using certified reference materials (CRMs) and interlaboratory comparisons (e.g., round-robin tests). Document instrumental parameters (e.g., slit width in spectrophotometers, NMR shimming procedures). Share raw data in repositories like Zenodo to facilitate cross-validation .
Ethical and Methodological Considerations
Q. What frameworks ensure ethical rigor in studies involving this compound and biological systems?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For in vivo studies, obtain institutional animal care committee (IACUC) approval. For human cell lines, comply with HIPAA and informed consent protocols. Disclose conflicts of interest and funding sources transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
